molecular formula C18H17N3O2 B14443977 8-(4-Nitrophenyl)-6-phenyl-1,5-diazabicyclo[5.1.0]oct-5-ene CAS No. 74292-76-5

8-(4-Nitrophenyl)-6-phenyl-1,5-diazabicyclo[5.1.0]oct-5-ene

Cat. No.: B14443977
CAS No.: 74292-76-5
M. Wt: 307.3 g/mol
InChI Key: UDBUNCFKPKTASM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-(4-Nitrophenyl)-6-phenyl-1,5-diazabicyclo[510]oct-5-ene is a complex organic compound characterized by its unique bicyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(4-Nitrophenyl)-6-phenyl-1,5-diazabicyclo[5.1.0]oct-5-ene typically involves a multi-step process. One common method includes the reaction of 4-nitrobenzaldehyde with phenylhydrazine to form a hydrazone intermediate. This intermediate then undergoes cyclization under specific conditions to yield the desired bicyclic compound. The reaction conditions often involve the use of catalysts and controlled temperatures to ensure the proper formation of the bicyclic structure .

Industrial Production Methods

While detailed industrial production methods for this specific compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to produce the compound in significant quantities.

Chemical Reactions Analysis

Types of Reactions

8-(4-Nitrophenyl)-6-phenyl-1,5-diazabicyclo[5.1.0]oct-5-ene can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amine group under specific conditions.

    Substitution: The phenyl groups can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like hydrogen gas with a palladium catalyst for reduction, and electrophiles for substitution reactions. The conditions vary depending on the desired reaction, but typically involve controlled temperatures and pressures to ensure the desired transformation.

Major Products Formed

The major products formed from these reactions include various derivatives of the original compound, such as nitro derivatives, amine derivatives, and substituted phenyl derivatives

Scientific Research Applications

8-(4-Nitrophenyl)-6-phenyl-1,5-diazabicyclo[5.1.0]oct-5-ene has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 8-(4-Nitrophenyl)-6-phenyl-1,5-diazabicyclo[5.1.0]oct-5-ene involves its interaction with specific molecular targets. The compound’s bicyclic structure allows it to fit into certain active sites of enzymes or receptors, modulating their activity. The nitrophenyl and phenyl groups can participate in various interactions, such as hydrogen bonding and π-π stacking, which contribute to its overall effect .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

8-(4-Nitrophenyl)-6-phenyl-1,5-diazabicyclo[5.1.0]oct-5-ene is unique due to its specific combination of nitrophenyl and phenyl groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in scientific research and industrial processes.

Properties

CAS No.

74292-76-5

Molecular Formula

C18H17N3O2

Molecular Weight

307.3 g/mol

IUPAC Name

8-(4-nitrophenyl)-6-phenyl-1,5-diazabicyclo[5.1.0]oct-5-ene

InChI

InChI=1S/C18H17N3O2/c22-21(23)15-9-7-14(8-10-15)17-18-16(13-5-2-1-3-6-13)19-11-4-12-20(17)18/h1-3,5-10,17-18H,4,11-12H2

InChI Key

UDBUNCFKPKTASM-UHFFFAOYSA-N

Canonical SMILES

C1CN=C(C2C(N2C1)C3=CC=C(C=C3)[N+](=O)[O-])C4=CC=CC=C4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.